tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a bromine atom at the 6-position, and a fluorine atom at the 5-position of the indazole ring. This compound is classified as an indazole derivative and has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility. It is also cataloged in databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis methods .
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate falls under the category of indazole derivatives, which are known for their diverse biological activities. Indazoles are aromatic compounds that contain a five-membered ring structure consisting of two nitrogen atoms and three carbon atoms, making them significant in pharmaceutical research.
The synthesis of tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate typically involves multiple steps starting from available precursors. Common methods include:
Industrial production may utilize continuous flow reactors to optimize reaction conditions such as temperature, pressure, and time, ensuring high yield and purity . The entire process may involve several purification steps, including recrystallization or chromatography.
The molecular formula for tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is , with a molar mass of approximately 315.14 g/mol. The structural characteristics include:
The compound's structure can be represented using its InChI key: PYSWPZXWCOIKDK-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances .
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm the structure during synthesis .
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions:
These reactions are crucial for developing derivatives with specific pharmacological properties, expanding the compound's utility in research and industry.
The mechanism of action for tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through conformational changes or competitive inhibition.
Research indicates that the compound's effects are mediated through its structural features that allow it to engage with various biological pathways. This interaction is essential for exploring its potential therapeutic applications.
Studies have shown that indazole derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties, making them valuable in drug development .
tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate is typically presented as a solid at room temperature. Its melting point and solubility characteristics vary based on purity and specific synthesis methods.
The chemical properties include:
Relevant data on these properties can be derived from empirical studies and literature reviews focusing on indazole derivatives .
tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate has several significant applications:
This comprehensive overview highlights the significance of tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate in both academic research and practical applications, showcasing its unique properties among related compounds.
The compound tert-Butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate possesses a well-defined chemical structure with the molecular formula C₁₂H₁₂BrFN₂O₂ and a molecular weight of 315.14 g/mol [4]. This formula accounts for the bromine and fluorine substituents on the aromatic indazole core, along with the tert-butyloxycarbonyl (Boc) protecting group attached to the indazole nitrogen (N1 position).
The systematic IUPAC name for this compound is tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate. This nomenclature precisely reflects:
The Boc protection at N1 is a critical feature, modifying the reactivity of the heterocyclic nitrogen while enhancing the compound's solubility in organic solvents compared to the unprotected indazole precursor. The molecular structure exhibits planar geometry in the indazole core, with the bulky tert-butyl group introducing steric hindrance that influences crystal packing and reactivity [2] [4].
This compound is uniquely identified across scientific databases and commercial catalogs by its CAS Registry Number: 1286734-80-2 [2] [4]. This alphanumeric identifier is crucial for unambiguous substance tracking in regulatory, safety, and procurement contexts.
Multiple synonyms exist in chemical literature and vendor catalogs, reflecting minor variations in naming conventions:
The consistent appearance of these synonyms across vendor platforms (e.g., AiFChem, ChemicalBook) and chemical databases highlights this compound's established role in pharmaceutical and agrochemical research as a versatile building block for more complex molecules [2] [4]. The CAS number 1286734-80-2 serves as the universal key linking these synonymous designations.
While explicit spectroscopic data for this specific compound was limited in the search results, robust predictions can be made based on its confirmed molecular structure and comparisons to closely related analogs (e.g., tert-butyl 6-bromo-1H-indazole-1-carboxylate, CAS 877264-77-2) [10].
19F NMR: A single signal expected, influenced by the electron-withdrawing bromine ortho to it, likely near -120 to -130 ppm relative to CFCl3.
IR Spectroscopy (Predicted):Key absorption bands would include:
Characteristic Boc group C-H stretches near 2970 cm⁻¹ [4]
Mass Spectrometry:High-resolution mass spectrometry (HRMS) would show the molecular ion cluster [M]⁺ centered at m/z 315.14 (for C₁₂H₁₂BrFN₂O₂), with a characteristic isotopic pattern due to bromine (¹:¹ ratio for M⁺ and [M+2]⁺ peaks). Major fragmentation pathways would likely involve loss of the tert-butyl group ([M - C₄H₉]⁺, m/z 259) followed by sequential loss of CO₂ (m/z 215) or isobutylene ([M - C₄H₈]⁺, m/z 259 → m/z 215) [2] [4] [10].
Table 1: Predicted Key Spectroscopic Signatures
Technique | Key Predicted Signals/Peaks | Structural Assignment |
---|---|---|
¹H NMR | 1.65 ppm (s, 9H) | tert-butyl methyl protons |
7.85-8.20 ppm (m, 2H) | Aromatic H4, H7 protons | |
>8.50 ppm (s, 1H) | Indazole H3 proton | |
¹³C NMR | ~28 ppm (q) | tert-Butyl methyl carbons |
~83 ppm (s) | tert-Butyl quaternary carbon | |
~150 ppm (s) | Boc carbonyl carbon | |
110-140 ppm (multiple signals) | Aromatic carbons | |
IR | ~1740 cm⁻¹ (s) | ν(C=O), carbamate |
~1200 cm⁻¹ (m) | ν(C-F) | |
~550 cm⁻¹ (w) | ν(C-Br) | |
MS (EI) | 315.14 ([M]⁺, low intensity) | Molecular ion |
259.06 ([M - C₄H₈]⁺, base peak) | Loss of isobutylene | |
215.98 ([M - C₄H₈ - CO₂]⁺) | Loss of isobutylene + CO₂ |
Although direct crystallographic data for tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate was not found in the search results, highly relevant insights can be drawn from the closely related compound tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (C₁₂H₁₄BrN₃O₂) [3]. This analog crystallizes in the triclinic P1 space group with unit cell parameters:a = 5.8281(2) Å, b = 10.5313(3) Å, c = 11.0917(3) Åα = 85.954(1)°, β = 78.801(2)°, γ = 75.105(1)°Volume = 645.23(3) ų, Z = 2
The indazole core in this analog is nearly planar, with a dihedral angle between the fused pyrazole and benzene rings of only 2.36(5)°. This planarity is a key structural feature expected to be preserved in the 6-bromo-5-fluoro derivative. The Boc group is rotated slightly out of the indazole plane (dihedral angle ~10.01(4)°), minimizing steric clashes.
The crystal packing is stabilized by several intermolecular interactions:
The presence of bromine and fluorine substituents in the 6-bromo-5-fluoro analog would significantly influence this packing. The electron-withdrawing fluorine at position 5 would reduce electron density on adjacent carbons, potentially weakening π-stacking interactions compared to the 3-amino-5-bromo analog. Conversely, the larger bromine atom at position 6 could introduce steric hindrance affecting the dihedral angles between rings or Boc group orientation, and potentially facilitate specific C—H⋯Br contacts. The lack of the H-bond donating amino group at position 3 in the subject compound would eliminate the primary N—H⋯N dimerization motif observed in the analog, likely leading to different primary packing motifs, possibly dominated by weaker C—H⋯O, C—H⋯F, or halogen bonding (C—Br⋯O) interactions.
Table 2: Comparative Crystallographic Parameters for Related Indazole Derivatives
Parameter | tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate [3] | Predicted for tert-butyl 6-bromo-5-fluoro-1H-indazole-1-carboxylate |
---|---|---|
Crystal System | Triclinic | Likely Triclinic or Monoclinic |
Space Group | P1 | P1 or P2₁/c |
Dihedral Angle (Pyrazole-Benzene) | 2.36(5)° | ~1-5° (Planarity expected) |
Boc Dihedral Angle | 10.01(4)° | ~5-15° |
Key Packing Motifs | N—H⋯N (R₂²(8)), C—H⋯O, C—H⋯Br, π-π (3.74 Å) | C—H⋯O, C—H⋯F, C—Br⋯O, π-π (potentially weaker/longer) |
Centroid-Centroid Distance | 3.7394(6) Å (Pyrazole-Pyrazole) | Likely >3.8 Å (due to F/Br substitution) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: